

In Vitro Characterization of a Human Enteropeptidase Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: Human enteropeptidase-IN-3

Cat. No.: B12372949

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Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "**Human enteropeptidase-IN-3**". Therefore, this document provides a comprehensive technical guide and framework for the in vitro characterization of a novel human enteropeptidase inhibitor, using "IN-3" as a placeholder. The methodologies and data presentation formats described herein are based on established principles of enzyme kinetics and inhibitor characterization.

Introduction to Human Enteropeptidase

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenal and jejunal mucosa.[1] It plays a crucial role in the digestive cascade by converting inactive trypsinogen into active trypsin.[1][2] Trypsin, in turn, activates a host of other pancreatic zymogens, including chymotrypsinogen, procarboxypeptidases, and proelastases.[1][3] This initiation step makes enteropeptidase a critical enzyme for protein digestion.

The enzyme is a heterodimer composed of a heavy chain that anchors it to the cell membrane and a light chain that contains the catalytic domain.[4][5] The catalytic light chain exhibits high specificity for the amino acid sequence (Asp)4-Lys at the N-terminus of trypsinogen.[6][7]

Quantitative Data Summary for an Enteropeptidase Inhibitor (IN-3)

The following tables provide a template for summarizing the key quantitative data obtained during the in vitro characterization of a human enteropeptidase inhibitor.

Table 1: Inhibitory Potency of IN-3 against Human Enteropeptidase

Parameter	Value	Assay Conditions
IC50 (nM)	[Insert Value]	Recombinant human enteropeptidase, [Substrate] = Km, 37°C, pH 8.4
Ki (nM)	[Insert Value]	Determined by mechanism of inhibition studies
Mode of Inhibition	[e.g., Competitive, Non-competitive, Uncompetitive, Mixed]	Determined by Lineweaver-Burk or other kinetic plots

Table 2: Binding Affinity of IN-3 to Human Enteropeptidase

Parameter	Value	Method
Kd (nM)	[Insert Value]	Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)
kon (1/Ms)	[Insert Value]	SPR
koff (1/s)	[Insert Value]	SPR

Table 3: Selectivity Profile of IN-3

Protease	IC50 (nM) or % Inhibition at [X] μ M	Fold Selectivity (vs. Enteropeptidase)
Human Enteropeptidase	[Insert Value]	1
Human Trypsin-1	[Insert Value]	[Calculate Value]
Human Chymotrypsin	[Insert Value]	[Calculate Value]
Human Thrombin	[Insert Value]	[Calculate Value]
Other relevant proteases	[Insert Value]	[Calculate Value]

Detailed Experimental Protocols

Enteropeptidase Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against human enteropeptidase.

Materials:

- Recombinant Human Enteropeptidase (light chain)
- Fluorogenic peptide substrate: Gly-(Asp)4-Lys-AMC
- Assay Buffer: 50 mM Tris-HCl, pH 8.4, 10 mM CaCl₂, 0.01% Tween-20
- Test compound (IN-3) dissolved in DMSO
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of the test compound (IN-3) in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.

- In a 96-well plate, add 2 μL of the diluted test compound or DMSO (for control wells) to each well.
- Add 88 μL of assay buffer containing recombinant human enteropeptidase to each well. The final enzyme concentration should be pre-determined to yield a linear reaction rate.
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 10 μL of the fluorogenic substrate, Gly-(Asp)⁴-Lys-AMC, to each well. The final substrate concentration should be approximately equal to its K_m value.
- Immediately begin monitoring the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) at 37°C for 30 minutes, taking readings every minute.
- Calculate the initial reaction rates (V_o) from the linear portion of the progress curves.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.

Mechanism of Inhibition Studies

To determine the mode of inhibition (e.g., competitive, non-competitive), the inhibition assay is performed with varying concentrations of both the inhibitor and the substrate.

Procedure:

- Follow the general procedure for the IC_{50} determination.
- Use a matrix of inhibitor concentrations (e.g., 0, 0.5 x IC_{50} , 1 x IC_{50} , 2 x IC_{50}) and substrate concentrations (e.g., 0.5 x K_m , 1 x K_m , 2 x K_m , 5 x K_m , 10 x K_m).
- Calculate the initial reaction rates for each combination of inhibitor and substrate concentration.
- Plot the data using a double reciprocal plot (Lineweaver-Burk), where $1/V_o$ is plotted against $1/[\text{S}]$.

- The pattern of the lines will indicate the mode of inhibition. For example, lines intersecting on the y-axis are indicative of competitive inhibition. From these plots, the inhibition constant (K_i) can be calculated.

Selectivity Profiling

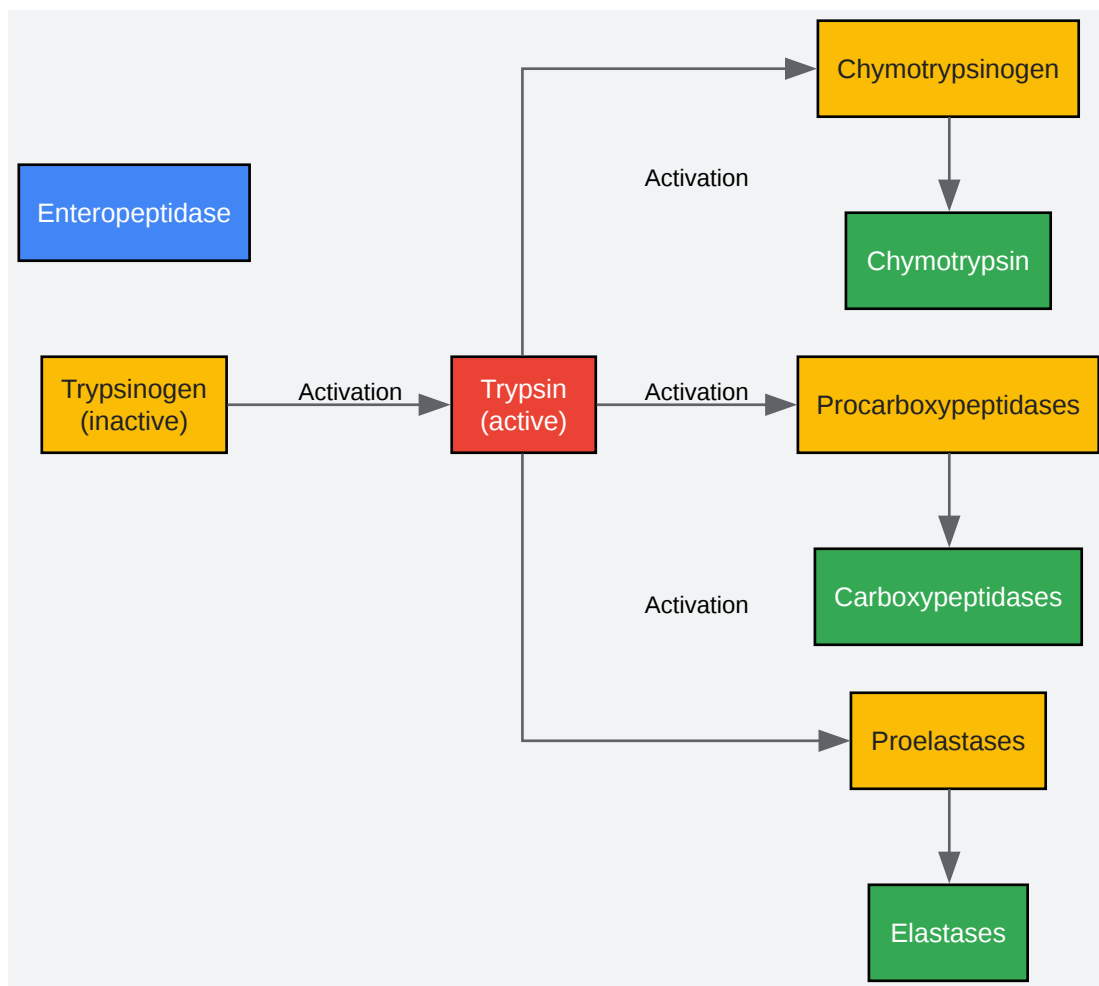
To assess the selectivity of the inhibitor, its potency is tested against other related serine proteases.

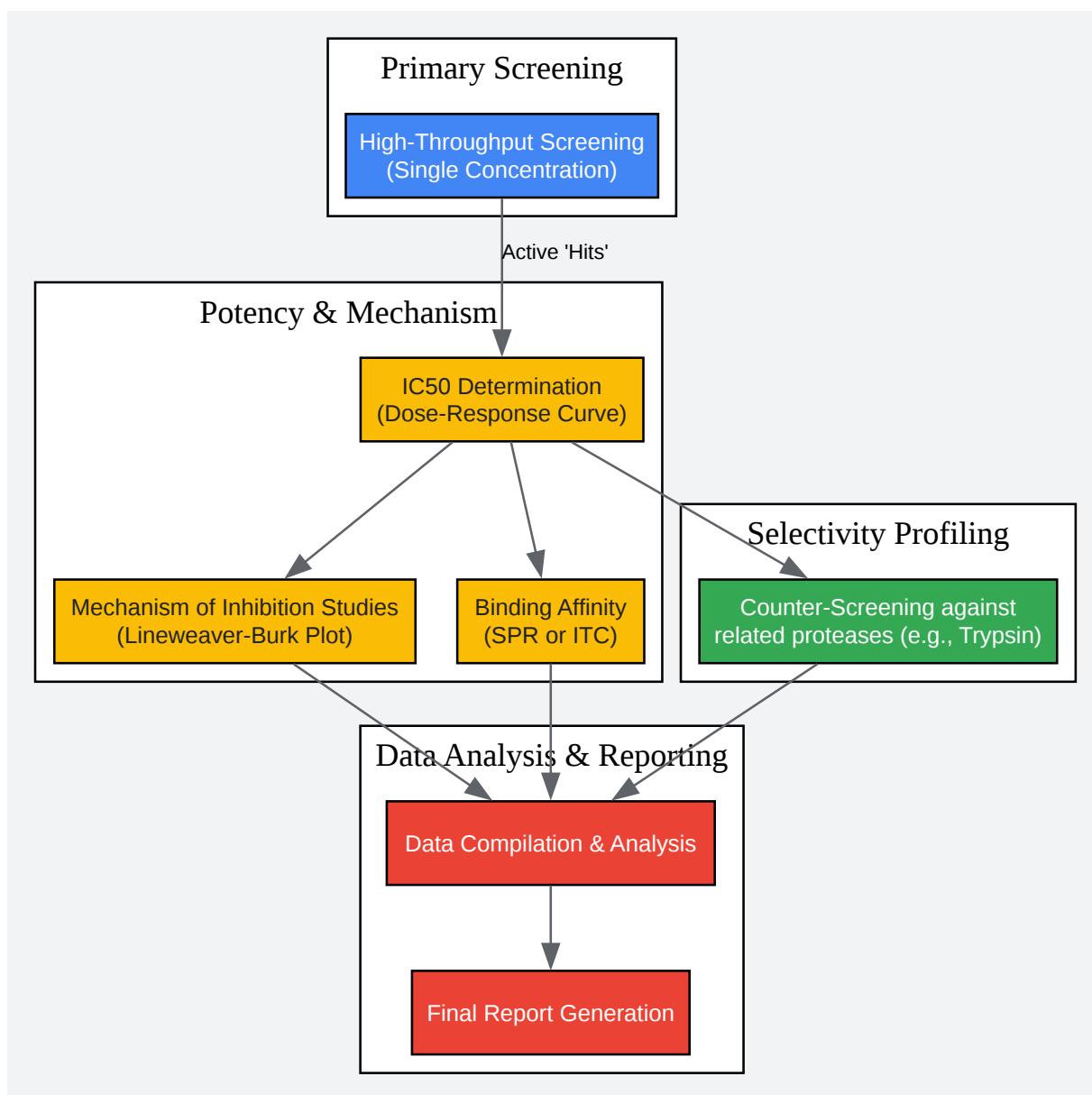
Procedure:

- For each protease to be tested (e.g., trypsin, chymotrypsin, thrombin), use a specific fluorogenic substrate and an appropriate assay buffer.
- Perform the inhibition assay as described for the IC_{50} determination, substituting the respective protease, substrate, and buffer.
- Determine the IC_{50} value of the inhibitor for each protease.
- Calculate the fold selectivity by dividing the IC_{50} of the off-target protease by the IC_{50} of human enteropeptidase.

Visualizations

Digestive Cascade Initiated by Enteropeptidase





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